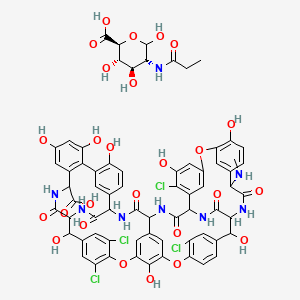![molecular formula C8H6N2O2 B571293 Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid CAS No. 112766-33-3](/img/structure/B571293.png)
Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound . Pyrroles are among the most important heterocycles in pharmaceuticals and agrochemicals . Pyrrolo[1,2-a]pyrimidines are synthesized as the synthetic applications of NH-pyrroles .
Synthesis Analysis
The synthesis of unsymmetrically tetrasubstituted NH-pyrroles uses a consecutive chemoselective double cyanation . The desired pyrroles were obtained with yields up to 99% and good functional group tolerance . A metal-free method is used for the synthesis .Molecular Structure Analysis
Mechanistic studies identified a reaction mechanism that features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .Chemical Reactions Analysis
Pyrrolo[1,2-a]pyrimidines are synthesized as the synthetic applications of NH-pyrroles . These pyrrolo[1,2-a]pyrimidines exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .Aplicaciones Científicas De Investigación
Fluorescent Chemical Sensors : New derivates of pyrrolo[1,2-c]pyrimidine have been synthesized for use in fluorescent chemical sensors. These compounds exhibit significant fluorescence quenching and high quantum yields, suggesting their potential in practical applications as fluorescent chemical sensors (Tatu et al., 2017).
Antitumor Agents : Pyrrolo[1,2-a]pyrimidine derivatives have been investigated as antitumor agents. For instance, a specific compound designed as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) showed promising results against tumor cell lines, suggesting its utility as a cancer therapeutic (Gangjee et al., 2000).
Synthesis of Heterocyclic Compounds : Pyrrolo[1,2-a]pyrimidine compounds have been synthesized for potential use in creating new heterocyclic compounds. These serve as key intermediates for various organic and pharmaceutical applications (Abe, 1987).
Targeted Antitumor Agents : Certain pyrrolo[2,3-d]pyrimidine derivatives have shown promise in targeted antitumor therapy. They demonstrate selective cellular uptake and inhibition of key enzymes in purine nucleotide biosynthesis, making them suitable for cancer treatment (Wang et al., 2013).
Preparation of Pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid Amides : A novel synthesis route for pyrrolo[2,3-d]pyrimidine-6-carboxylic acid amides, which are promising reagents for the preparation of heterocyclic rings, has been developed. These compounds have potential applications in pharmaceuticals and organic chemistry (Muzychka et al., 2013).
Chiral Source for Enantioselective Synthesis : Pyrrolo[1,2-a]pyrimidine derivatives have been used as a chiral source in the enantioselective synthesis of heterocycles, highlighting their importance in the field of asymmetric synthesis and drug development (Fülöp et al., 2008).
PARP-1 Inhibitors : Certain pyrrolo[1,2-a]pyrimidine derivatives have been identified as potent inhibitors of Poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA repair. These compounds may have significant applications in cancer treatment and other pharmacological areas (Shipilovskikh & Rubtsov, 2019).
RNA Structure Monitoring : Pyrrolo-C, a fluorescent analog of cytidine, has been used to study RNA structure and dynamics. Its fluorescent properties make it a versatile probe for a broad range of buffer conditions, useful in biochemical and molecular biology research (Tinsley & Walter, 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
pyrrolo[1,2-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-4-9-7-2-1-3-10(7)5-6/h1-5H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLAUFPCYXSVEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=NC2=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680918 |
Source


|
| Record name | Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112766-33-3 |
Source


|
| Record name | Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Furancarboxylicacid,3-fluorotetrahydro-5-methyl-,[2R-(2alpha,3beta,5alpha)]-(9CI)](/img/no-structure.png)

![N-Propyl-3-[2-[2-(2,4-di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzamide](/img/structure/B571215.png)
![[1,4]Dioxino[2,3-g][1,3]benzothiazole](/img/structure/B571219.png)

![[3,3'-Biisoxazol]-5-ylmethanol](/img/structure/B571222.png)
![1h-Imidazo[4,5-g]isoquinoline](/img/structure/B571225.png)


